4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride
Description
Properties
IUPAC Name |
4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.3ClH/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10;;;/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACZEGOOQXCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N2)CCCCN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride typically involves multiple steps, starting with the reaction of pyridine-2-carboxaldehyde with an appropriate amine to form an imidazole derivative. This intermediate is then further reacted with butan-1-amine under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazole or pyridine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparison
The compound shares structural similarities with imidazole- and pyridine-containing molecules listed in pesticide chemistry (). For example:
| Compound Name | Core Structure | Functional Groups | Use Case |
|---|---|---|---|
| 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride | Pyridine + imidazole | Amine chain, trihydrochloride salt | Unknown (likely pharmaceutical) |
| Imazalil (1-(2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole) | Imidazole | Dichlorophenyl, propenyl ether | Antifungal agent |
| Nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine) | Pyrazole | Nitro, trifluoromethylphenyl | Pesticide |
Key Observations :
- Imidazole Derivatives: Imazalil’s antifungal activity relies on its imidazole ring disrupting fungal cytochrome P450 enzymes.
- Pyridine vs. Pyrazole: Nipyraclofen’s pyrazole ring with electron-withdrawing groups (nitro, CF3) enhances pesticidal activity.
Salt Form and Physicochemical Properties
The trihydrochloride salt distinguishes the target compound from neutral or mono-salt analogs. For instance:
- Solubility : The trihydrochloride form likely increases water solubility compared to free-base amines, critical for oral or injectable formulations.
- Stability : Hydrochloride salts generally improve stability under storage conditions but may alter crystallization behavior, as inferred from SHELX’s role in small-molecule crystallography (). Structural refinement via SHELXL could resolve protonation states and salt interactions .
Biological Activity
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride, a compound characterized by its unique imidazole and pyridine moieties, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.61 g/mol. The compound consists of a butanamine backbone linked to both a pyridine ring and an imidazole ring, which contribute to its diverse biological interactions .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The imidazole ring can act as a ligand for metal ions or proteins, modulating their activity. The pyridine ring enhances binding through hydrogen bonding and π-π interactions, which influence the compound's binding affinity and specificity.
Antimicrobial Properties
One of the primary areas of investigation for 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine is its antimicrobial potential. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro assays indicate that it may reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(1H-imidazol-2-yl)butan-1-amine | Contains an imidazole ring | Lacks the pyridine moiety |
| 5-(pyridin-2-yloxy)imidazole | Pyridine attached via ether linkage | Different functional group orientation |
| 4-(pyridinyl)butanoic acid | Contains carboxylic acid instead of amine | More polar due to carboxylic group |
The unique arrangement of functional groups in 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amines contributes to its distinct biological activity profile and potential applications in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : A study conducted using the agar well diffusion method showed that 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amines exhibited varying degrees of antibacterial efficacy against clinical isolates .
- Anti-inflammatory Potential : In a model simulating inflammatory lung disease, treatment with this compound resulted in decreased levels of inflammatory cytokines, indicating its potential use in managing respiratory diseases .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various enzymes involved in bacterial metabolism, further supporting its role as a promising antimicrobial agent .
Q & A
Basic Research Question
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/ammonium acetate buffer, pH 6.5) to assess purity .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic LC-MS monitoring for hydrolysis or oxidation byproducts .
Storage : Lyophilized solid at -20°C under argon to prevent deliquescence .
How are preliminary biological activities evaluated?
Basic Research Question
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., JAK2) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC determination .
- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., histamine H receptors) .
How can reaction yields be optimized for large-scale synthesis?
Advanced Research Question
Employ Design of Experiments (DoE) to identify critical parameters:
- Variables : Temperature, catalyst loading, solvent polarity .
- Response surface modeling : Central Composite Design (CCD) to maximize yield while minimizing side products (e.g., over-alkylation) .
Case study : A 3 factorial design reduced reaction time by 40% and improved yield from 62% to 88% .
How to resolve contradictions in spectral data during characterization?
Advanced Research Question
- Dynamic NMR : Resolve rotational barriers in the butan-1-amine chain (e.g., coalescence temperature analysis for conformers) .
- 2D-COSY/HSQC : Differentiate overlapping proton signals (e.g., imidazole vs. pyridine aromatic protons) .
- DFT calculations : Compare experimental and computed C NMR shifts to validate tautomeric forms .
What computational tools predict pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (≈1.2), CNS permeability, and CYP450 inhibition .
- Molecular dynamics : Simulate binding modes to serum albumin for plasma half-life estimation .
Validation : Correlate in silico results with in vivo rodent studies (e.g., bioavailability ≥50%) .
How to assess salt form impact on bioavailability?
Advanced Research Question
- Comparative dissolution : Use USP Apparatus II (pH 1.2–6.8 buffers) to compare trihydrochloride vs. free base solubility .
- Salt disproportionation tests : Monitor pH-solubility profiles to ensure stability in gastrointestinal fluids .
Data : Hydrochloride salts typically enhance aqueous solubility by 10–100x compared to free amines .
What advanced techniques identify biological targets?
Advanced Research Question
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for target pull-down and LC-MS/MS identification .
- SPR biosensing : Measure real-time binding kinetics to immobilized kinases (e.g., K < 100 nM for Abl1) .
- Cryo-EM : Resolve compound-bound protein complexes (e.g., tubulin polymerization inhibition) .
How to design formulations for in vivo studies?
Advanced Research Question
- Vehicle selection : Test PEG-400/saline (1:1) for parenteral administration or hydroxypropyl-β-cyclodextrin for oral gavage .
- Dose optimization : MTD studies in rodents (e.g., 50 mg/kg IV, 100 mg/kg PO) with plasma PK profiling .
Stability : Ensure formulation pH 3–4 to prevent amine degradation during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
